rac-(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxane-3-carboxylic acid hydrochloride, trans
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Overview
Description
rac-(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxane-3-carboxylic acid hydrochloride, trans: is a synthetic organic compound that belongs to the class of oxane carboxylic acids. This compound is characterized by the presence of an imidazole ring and an oxane ring, which are significant in various chemical and biological applications. The “rac-” prefix indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxane-3-carboxylic acid hydrochloride, trans typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Oxane Ring Formation: The oxane ring can be formed through the cyclization of a suitable diol precursor under acidic or basic conditions.
Coupling Reaction: The imidazole and oxane rings are then coupled through a suitable linker, often involving esterification or amidation reactions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the oxane ring, potentially leading to the opening of the ring structure.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are commonly used.
Major Products
Oxidation: Formation of imidazole N-oxides.
Reduction: Potential ring-opened products.
Substitution: Halogenated or nitrated imidazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The imidazole ring is known for its ability to inhibit certain enzymes, making this compound a potential candidate for biochemical studies.
Medicine
Drug Development: The compound’s structure suggests potential pharmacological activity, possibly as an antimicrobial or antifungal agent.
Industry
Material Science: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of rac-(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxane-3-carboxylic acid hydrochloride, trans would depend on its specific application. For example, if used as an enzyme inhibitor, the imidazole ring could interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The oxane ring could provide structural stability and influence the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Imidazol-2-yl)ethanol: Similar imidazole structure but lacks the oxane ring.
Oxane-3-carboxylic acid: Contains the oxane ring but lacks the imidazole moiety.
Uniqueness
The combination of the imidazole and oxane rings in rac-(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxane-3-carboxylic acid hydrochloride, trans provides unique chemical properties that are not found in simpler analogs. This dual functionality can lead to diverse applications in various fields, making it a compound of interest for further research and development.
Properties
IUPAC Name |
(2R,3R)-2-(1-ethylimidazol-2-yl)oxane-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3.ClH/c1-2-13-6-5-12-10(13)9-8(11(14)15)4-3-7-16-9;/h5-6,8-9H,2-4,7H2,1H3,(H,14,15);1H/t8-,9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJPZLKDQDCXFK-VTLYIQCISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C2C(CCCO2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=CN=C1[C@H]2[C@@H](CCCO2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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